2-Hydroxy-3-methylpentanoic acid

Catalog No.
S561172
CAS No.
488-15-3
M.F
C6H12O3
M. Wt
132.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-3-methylpentanoic acid

CAS Number

488-15-3

Product Name

2-Hydroxy-3-methylpentanoic acid

IUPAC Name

2-hydroxy-3-methylpentanoic acid

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

InChI

InChI=1S/C6H12O3/c1-3-4(2)5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)

InChI Key

RILPIWOPNGRASR-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)O)O

Synonyms

2-hydroxy-3-methylpentanoic acid, 2-hydroxy-3-methylvaleric acid, 2-hydroxy-3-methylvaleric acid, calcium salt, (2:1), (S-(R*,R*))-isomer, 2-hydroxy-3-methylvaleric acid, monosodium salt, (S-(R*,R*))-isomer, alpha-hydroxy-3-methylpentanoic acid

Canonical SMILES

CCC(C)C(C(=O)O)O

Biomarker for L-isoleucine Metabolism:

HMPA is a metabolite of L-isoleucine, meaning it's formed during the breakdown of this amino acid in the body. Measuring HMPA levels in blood or urine can provide researchers with insights into L-isoleucine metabolism and potential disruptions. Studies have explored HMPA as a potential biomarker for various conditions, including:

  • Maple syrup urine disease (MSUD): A rare genetic disorder affecting branched-chain amino acid metabolism, including L-isoleucine. Elevated HMPA levels can indicate MSUD, aiding early diagnosis and monitoring. [Source: National Institutes of Health, ]
  • Exercise physiology: HMPA levels may increase in response to exercise, potentially reflecting changes in muscle protein metabolism. [Source: PubMed Central, ]

Investigation of Metabolic Pathways:

Researchers utilize HMPA to study the specific enzymes and pathways involved in L-isoleucine degradation. By examining how cells process HMPA under different conditions, scientists gain a deeper understanding of L-isoleucine metabolism and its potential role in various physiological processes. [Source: HMDB, ]

Research on Microbial Activity:

Certain microorganisms, particularly yeasts like Saccharomyces cerevisiae (baker's yeast), naturally produce HMPA. Studying HMPA production in these organisms can provide insights into their metabolic capabilities and potential applications in food science and biotechnology. [Source: PubChem, ]

2-Hydroxy-3-methylpentanoic acid, also known as 2-hydroxy-3-methylvaleric acid, is an organic compound with the chemical formula C₆H₁₂O₃. It is classified as a hydroxy fatty acid and is produced during the metabolism of L-isoleucine. The compound has four stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S), with the (2R,3R) form being the most commonly referenced in scientific literature . This compound is notable for its presence in human biological fluids, particularly in elevated concentrations in individuals suffering from maple syrup urine disease, a genetic disorder that affects amino acid metabolism .

The primary reaction involving 2-hydroxy-3-methylpentanoic acid is its formation from 2-keto-3-methylvaleric acid through reduction, likely facilitated by lactate dehydrogenase enzymes. This metabolic pathway highlights its role in amino acid catabolism and energy production. The reverse reaction, where 2-hydroxy-3-methylpentanoic acid can be oxidized back to its keto form, also plays a critical role in metabolic processes .

Biologically, 2-hydroxy-3-methylpentanoic acid serves as a significant metabolite in the breakdown of L-isoleucine. Its accumulation in urine and blood can indicate metabolic disorders such as maple syrup urine disease. Studies have shown that individuals with this condition exhibit neurological dysfunctions due to the toxic effects of accumulating branched-chain amino acids and their derivatives, including this compound .

2-Hydroxy-3-methylpentanoic acid has several applications:

  • Metabolic Research: It serves as a biomarker for metabolic disorders, particularly those related to branched-chain amino acids.
  • Pharmaceuticals: Research into its therapeutic potential is ongoing, particularly concerning its role in metabolic pathways and potential neuroprotective effects.
  • Nutritional Studies: Its presence in human metabolism makes it relevant in studies examining dietary impacts on health and disease states .

Interaction studies involving 2-hydroxy-3-methylpentanoic acid primarily focus on its metabolic interactions within the body. It has been observed that elevated levels of this compound can correlate with disruptions in normal metabolic pathways, leading to conditions like maple syrup urine disease. Further research is needed to explore its interactions with other metabolites and potential therapeutic agents that could mitigate its toxic effects .

Several compounds share structural or functional similarities with 2-hydroxy-3-methylpentanoic acid:

Compound NameChemical FormulaKey Features
2-Keto-3-methylvaleric acidC₆H₁₂O₂Precursor to 2-hydroxy-3-methylpentanoic acid; involved in similar metabolic pathways.
L-IsoleucineC₆H₁₃N₃O₂An essential amino acid from which 2-hydroxy-3-methylpentanoic acid is derived.
3-Hydroxybutyric acidC₄H₈O₃Another hydroxy fatty acid involved in energy metabolism; shares similar biological roles.
4-Hydroxyphenylpyruvic acidC₉H₉O₃Related to amino acid metabolism; potential biomarker for certain metabolic disorders.

The uniqueness of 2-hydroxy-3-methylpentanoic acid lies in its specific role as a metabolite of L-isoleucine and its association with maple syrup urine disease, distinguishing it from other similar compounds that may not have such direct clinical relevance .

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

488-15-3

Dates

Modify: 2023-08-15

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